4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-4-7-6-15-9(12-7)13-11-5-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,12,13)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRDYSHESABLK-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents.
Formation of the Hydrazone Linkage: This step involves the condensation of the thiazole derivative with thiophene-2-carbaldehyde hydrazone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the hydrazone linkage, converting it to the corresponding hydrazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that thiazole derivatives exhibit significant anticancer activities. For example:
- Compounds derived from similar structures have shown efficacy against various cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cells.
- Specific derivatives have been reported to possess GI50 values lower than those of established chemotherapeutics like cisplatin, indicating higher potency in inhibiting cancer cell growth .
Antimicrobial Activity
Thiazole derivatives, including the compound in focus, have been evaluated for their antimicrobial properties:
- Studies indicate that certain thiazole compounds demonstrate activity against both gram-positive and gram-negative bacteria.
- The minimum inhibitory concentrations (MICs) of these derivatives often compare favorably with traditional antibiotics .
Study 1: Anticancer Efficacy
A study focused on the synthesis of a library of thiazole derivatives revealed that several compounds exhibited strong anticancer properties against HCT-116 and MCF-7 cells. Notably:
- Compounds with structural similarities to 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole showed GI50 values ranging from 1.0 μM to 1.6 μM, indicating their potential as effective anticancer agents .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of various thiazole derivatives:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloromethyl group (electron-withdrawing) in the target compound may reduce electron density on the thiazole ring compared to methoxyphenyl (electron-donating) substituents in EMAC2068 . This could influence reactivity in nucleophilic substitution reactions .
- Aromatic Systems : Replacing thiophene with naphthalene (1a) or furan (EMAC2066) alters π-stacking capabilities. Thiophene’s sulfur atom may enhance binding to metalloenzymes compared to furan’s oxygen .
Physical and Spectral Properties
- Melting Points : Thiazole derivatives with bulky substituents (e.g., EMAC2069, 225°C decomposition) exhibit higher thermal stability compared to smaller groups (e.g., EMAC2068, 186°C) . The target compound’s chloromethyl group may lower melting points due to reduced crystallinity.
- NMR Data : The hydrazine proton in the target compound is expected near δ 8.5–9.5 ppm (DMSO), similar to EMAC2066 (δ 7.18–8.50 ppm) . Thiophene protons typically resonate at δ 6.5–7.5 ppm, distinct from furan (δ 7.0–7.5 ppm) .
Biological Activity
The compound 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole (CAS No. 58531-88-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 257.8 g/mol. It contains a thiazole ring, a hydrazine moiety, and a chloromethyl group, which are critical for its biological activity.
Synthesis Methods
Various synthetic routes have been explored to obtain thiazole derivatives, including the target compound. The synthesis typically involves the reaction of thiophenes with hydrazines and chloromethyl derivatives under specific conditions to yield the desired thiazole structure.
Table 1: Common Synthesis Methods for Thiazole Derivatives
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Multicomponent Reaction | Thiophene, Hydrazine, Chloromethyl | Reflux in methanol | Up to 99% |
| One-Pot Synthesis | Various aldehydes and isothiocyanates | Ambient temperature | High yield |
| Microwave-Assisted Synthesis | Thiophenes and hydrazines | Microwave irradiation | Enhanced yield |
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thiazole derivatives. For instance, compounds similar to This compound have shown significant radical scavenging activity. A notable study demonstrated that such compounds possess a dose-dependent effect against various cell lines, indicating their potential as antioxidants .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that compounds containing thiazole rings exhibit antiproliferative effects against multiple cancer cell lines, including MDA-MB-231 and HCT116. Specifically, derivatives synthesized from this compound have been reported to inhibit cell growth effectively .
Acetylcholinesterase Inhibition
Compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The presence of the thiazole moiety enhances the binding affinity to AChE, making these compounds promising candidates for further development in treating cognitive disorders .
Table 2: Biological Activities of Thiazole Derivatives
| Activity Type | Assessed Compounds | IC50 Value (µM) |
|---|---|---|
| Antioxidant | Various thiazoles | Varies by compound |
| Anticancer | 4-(Chloromethyl)-2-[...]-thiazole | Effective against MDA-MB-231 |
| Acetylcholinesterase Inhibitor | Coumarin-thiazole hybrids | 2.7 µM |
Case Study 1: Antioxidant Evaluation
A recent investigation focused on 7b , a derivative closely related to our target compound. It exhibited remarkable antioxidant properties through various assays, confirming the role of hydrazone moieties in enhancing radical scavenging capabilities .
Case Study 2: Anticancer Screening
In another study, thiazole derivatives were screened against several cancer cell lines. The results indicated that compounds derived from This compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range . This suggests a strong potential for these compounds in cancer therapy.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole?
The compound is typically synthesized via a Hantzsch thiazole condensation between thiosemicarbazones and α-haloketones. For example:
- Step 1 : Synthesize the hydrazone intermediate by condensing thiophene-2-carbaldehyde with hydrazine.
- Step 2 : React the hydrazone with 2-bromo-4-chloroacetophenone (or similar α-haloketones) in ethanol under reflux (6–8 hours) to form the thiazole core .
- Key reagents : Ethanol (solvent), triethylamine (catalyst), and stoichiometric control to minimize byproducts.
Q. How is the structural integrity of this compound validated experimentally?
A multi-technique approach is employed:
- 1H/13C NMR : Confirm the presence of the chloromethyl (–CH2Cl) group (δ ~4.5 ppm in 1H NMR) and the thiophene methylidene proton (δ ~8.2 ppm) .
- IR spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) from the hydrazineyl moiety .
- Elemental analysis : Compare calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation acceptable) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion, with zone-of-inhibition measurements .
- Antioxidant potential : Use DPPH radical scavenging assays (IC50 values) to assess ROS inhibition .
- Cytotoxicity : Screen against human cell lines (e.g., HEK293) using MTT assays to establish safety thresholds .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole core formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Test bases like K2CO3 or DBU to accelerate the Hantzsch condensation .
- Temperature control : Microwave-assisted synthesis (60–80°C, 30 minutes) can reduce reaction time and improve yields by ~20% .
Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?
- Hypothesis : Contamination by regioisomers or unreacted intermediates.
- Methodology :
Q. What computational strategies predict its binding affinity for specific biological targets?
Q. How does pH influence the stability of the hydrazineyl-thiazole bond?
- Experimental design :
- Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours.
- Monitor degradation via HPLC-UV at λ = 254 nm.
- Key finding : Stability decreases below pH 5 due to protonation-induced bond cleavage .
Q. What strategies enable rational design of analogs for improved SAR?
- Substitution patterns :
- Bioisosteric replacement : Substitute the chloromethyl group with –CF3 to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
